6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride
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Overview
Description
6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride is a chemical compound with the molecular formula C10H11BrClN3 It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride typically involves the bromination of N,N-dimethylquinazolin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the quinazoline ring. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the quinazoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N,N-dimethylquinazolin-2-amine hydrochloride
- 6-Fluoro-N,N-dimethylquinazolin-2-amine hydrochloride
- 6-Iodo-N,N-dimethylquinazolin-2-amine hydrochloride
Uniqueness
6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and reactivity influence the compound’s behavior in chemical reactions and its potential biological activities.
Properties
Molecular Formula |
C10H11BrClN3 |
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Molecular Weight |
288.57 g/mol |
IUPAC Name |
6-bromo-N,N-dimethylquinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10;/h3-6H,1-2H3;1H |
InChI Key |
RIRYPTQDQBZYPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C2C=C(C=CC2=N1)Br.Cl |
Origin of Product |
United States |
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